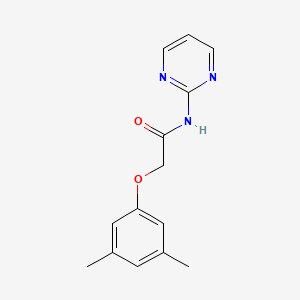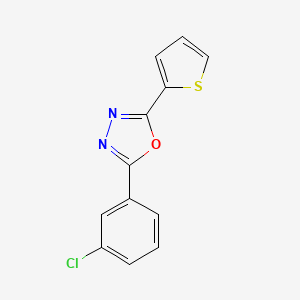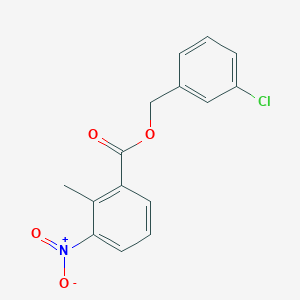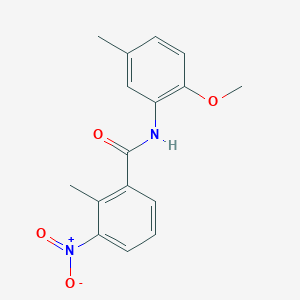
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide, also known as DPY-30, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPY-30 belongs to the class of pyrimidine-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
Wirkmechanismus
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide acts as a scaffold protein that interacts with various chromatin-modifying enzymes, including histone acetyltransferases and methyltransferases. Its interaction with these enzymes leads to the regulation of gene expression and chromatin modification, which plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to regulate gene expression and chromatin modification, which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. It has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in laboratory experiments include its high yield synthesis method and its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide include understanding its role in epigenetic regulation, its potential applications in cancer research, and the development of new compounds based on its structure. Further studies are also needed to understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for various diseases.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research make it an exciting area of study for scientists.
Synthesemethoden
The synthesis of 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate, followed by the reaction with 2-aminopyrimidine. The resulting compound is then treated with acetic anhydride and triethylamine to obtain this compound in high yields.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to play a crucial role in regulating gene expression and chromatin modification, making it a promising candidate for epigenetic studies. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-11(2)8-12(7-10)19-9-13(18)17-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLNHUKVAWHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)

![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)





![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)